![molecular formula C17H18FN3O3 B7681752 3-(3-Cyano-4-fluorophenyl)-1-(2-methoxyethyl)-1-[(5-methylfuran-2-yl)methyl]urea](/img/structure/B7681752.png)
3-(3-Cyano-4-fluorophenyl)-1-(2-methoxyethyl)-1-[(5-methylfuran-2-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Cyano-4-fluorophenyl)-1-(2-methoxyethyl)-1-[(5-methylfuran-2-yl)methyl]urea is a chemical compound that has gained significant attention from the scientific community due to its potential for various applications in the field of medicinal chemistry. This compound is also known as GSK461364, and it is a small molecule inhibitor of Polo-like kinase 1 (PLK1).
Mécanisme D'action
GSK461364 binds to the ATP-binding pocket of PLK1, thereby inhibiting its kinase activity. This leads to the disruption of the mitotic spindle checkpoint, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that GSK461364 induces cell cycle arrest in various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit tumor growth in animal models of cancer. Additionally, GSK461364 has been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and gemcitabine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of GSK461364 is its specificity for PLK1, which reduces the risk of off-target effects. However, its potency and selectivity may vary depending on the cell type and experimental conditions. Additionally, GSK461364 has limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several potential future directions for the research and development of GSK461364. One direction is to explore its potential as a combination therapy with other anticancer agents. Another direction is to investigate its efficacy in different types of cancer and to identify biomarkers that can predict patient response. Additionally, further optimization of the compound's pharmacokinetic properties may improve its clinical utility.
Méthodes De Synthèse
The synthesis of 3-(3-Cyano-4-fluorophenyl)-1-(2-methoxyethyl)-1-[(5-methylfuran-2-yl)methyl]urea involves a series of chemical reactions. The starting material for the synthesis is 3-cyano-4-fluoroaniline, which is reacted with 2-methoxyethyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with 5-methylfurfural to produce the final product.
Applications De Recherche Scientifique
GSK461364 has been extensively studied for its potential as an anticancer agent. PLK1 is a protein that is overexpressed in many types of cancer, and it plays a crucial role in cell division. Inhibition of PLK1 has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising target for cancer therapy.
Propriétés
IUPAC Name |
3-(3-cyano-4-fluorophenyl)-1-(2-methoxyethyl)-1-[(5-methylfuran-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c1-12-3-5-15(24-12)11-21(7-8-23-2)17(22)20-14-4-6-16(18)13(9-14)10-19/h3-6,9H,7-8,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKUNYBAFAYOAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(CCOC)C(=O)NC2=CC(=C(C=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Cyano-4-fluorophenyl)-1-(2-methoxyethyl)-1-[(5-methylfuran-2-yl)methyl]urea |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.